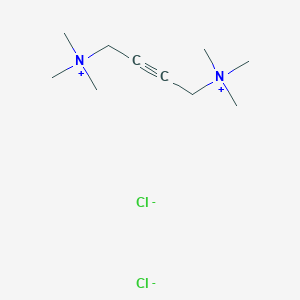
N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride is a chemical compound with the molecular formula C10H24Cl2N2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride typically involves the reaction of 1,4-dibromo-2-butyne with excess trimethylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a phase transfer catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride involves its interaction with molecular targets such as enzymes, proteins, and cell membranes. The positively charged nitrogen atoms in the compound can form electrostatic interactions with negatively charged sites on target molecules, leading to inhibition or modulation of their activity. Additionally, the compound’s unique structure allows it to penetrate cell membranes and exert its effects intracellularly.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A related compound with a similar structure but lacking the alkyne functionality.
Tetramethylammonium chloride: A simpler quaternary ammonium compound with a single nitrogen atom bonded to four methyl groups.
Hexamethonium chloride: A compound with two quaternary ammonium groups separated by a hexamethylene chain.
Uniqueness
N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbut-2-yne-1,4-bis(aminium) dichloride is unique due to its alkyne functionality, which imparts additional reactivity and versatility in chemical reactions
Properties
CAS No. |
61295-66-7 |
|---|---|
Molecular Formula |
C10H22Cl2N2 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;dichloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-11(2,3)9-7-8-10-12(4,5)6;;/h9-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DIRAQXGEZKUEHK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC#CC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan](/img/structure/B14568160.png)
![2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one](/img/structure/B14568165.png)
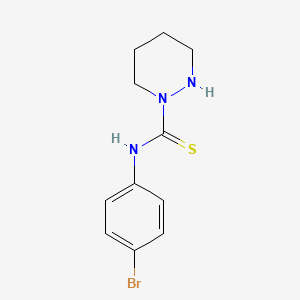

![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
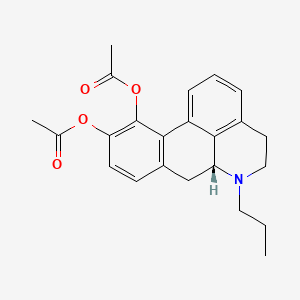
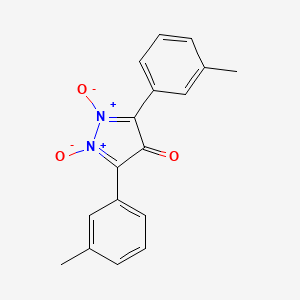
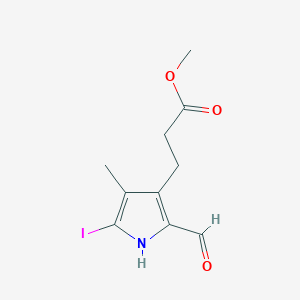
![2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14568223.png)
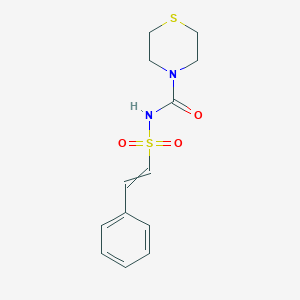
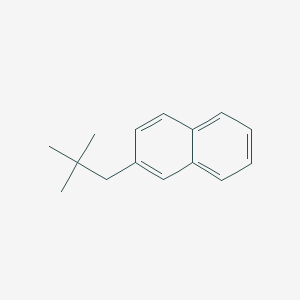
![[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate](/img/structure/B14568234.png)
![4-[3-(Triethoxysilyl)propoxy]aniline](/img/structure/B14568238.png)
